3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a fused bicyclic structure with a ketone group at position 2. Key substituents include:
- 1-[(4-Chlorophenyl)methyl]: A 4-chlorobenzyl group at position 1, enhancing lipophilicity and steric bulk .
- 6-Methoxy: A methoxy substituent at position 6, influencing electronic effects and metabolic stability.
The structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and aryl groups play critical roles.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFWZROVZXWQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline core. The benzenesulfonyl group and the 4-chlorophenylmethyl group are then introduced through sulfonylation and Friedel-Crafts alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Sulfonyl Group
3-(3-Chlorobenzenesulfonyl)-7-(Diethylamino)-6-Fluoro-1-[(4-Methylphenyl)methyl]quinolin-4-one ()
- Additional Substituents: 6-Fluoro: Enhances electronegativity and bioavailability compared to the methoxy group in the target compound. 7-(Diethylamino): Introduces a basic tertiary amine, altering solubility and pharmacokinetics .
- Biological Implications: The diethylamino group may improve membrane permeability, while the 3-chlorosulfonyl moiety could enhance target selectivity.
3-(4-Ethylbenzenesulfonyl)-1-[(4-Fluorophenyl)methyl]-6-Methoxy-1,4-Dihydroquinolin-4-One ()
- Sulfonyl Group : Substituted with a 4-ethylphenyl group, increasing hydrophobicity and steric hindrance .
- Benzyl Group : 4-Fluorophenylmethyl replaces 4-chlorophenylmethyl, reducing chlorine’s electronegativity but maintaining lipophilicity .
- Physicochemical Impact : The ethyl group may lower melting points compared to unsubstituted benzenesulfonyl derivatives.
1-(4-Chlorobenzyl)-6-Ethoxy-3-[(4-Isopropylphenyl)Sulfonyl]Quinolin-4-One ()
Substituent Variations in the Benzyl Group
3-(Benzenesulfonyl)-6-Fluoro-1-[(4-Methylphenyl)Methyl]Quinolin-4-One ()
- Benzyl Group : 4-Methylphenylmethyl replaces 4-chlorophenylmethyl, reducing electronegativity and altering hydrophobic interactions .
1-[(2-Chlorophenyl)Methyl]-6-Methoxy-3-(4-Isopropylphenyl)Sulfonylquinolin-4-One ()
Research Implications
- Electronic Effects : Halogenated sulfonyl groups (e.g., 3-chloro in ) improve target selectivity via halogen bonding, while alkylated sulfonyl groups (e.g., 4-isopropyl in ) prioritize steric interactions .
- Metabolic Stability: Ethoxy and diethylamino substituents () may prolong half-life compared to methoxy in the target compound .
- Synthetic Feasibility: Yields for analogs with complex substituents (e.g., diethylamino in ) are often lower due to multi-step synthesis .
Biological Activity
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one, also known as C682-0485, is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of C682-0485 is . Its structure features a quinoline core with a benzenesulfonyl group and a chlorophenylmethyl substituent. The presence of these functional groups is crucial for its biological activity.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| SMILES | COc(cc1)cc(C2=O)c1N(Cc(cc1)ccc1Cl)C=C2S(c1ccccc1)(=O)=O |
Biological Activity
Research indicates that C682-0485 exhibits various biological activities, including:
Anticancer Properties:
C682-0485 has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth. For instance, its mechanism may involve the inhibition of enzymes critical for DNA synthesis or repair processes in cancer cells.
Antimicrobial Activity:
The compound has demonstrated antimicrobial effects against several bacterial strains. Its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes contributes to its effectiveness as an antimicrobial agent.
Enzyme Inhibition:
C682-0485 has been identified as an inhibitor of certain enzymes, which could be linked to its potential therapeutic applications. For example, it may inhibit topoisomerases involved in DNA replication, making it a candidate for further development in cancer therapies.
The biological activity of C682-0485 is attributed to its interaction with various molecular targets:
- Enzyme Interaction: The compound may bind to active sites on enzymes, preventing substrate access and thus inhibiting their function.
- DNA Intercalation: Quinoline derivatives are known to intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Signal Transduction Modulation: By affecting receptor binding or downstream signaling pathways, C682-0485 can alter cellular responses to external stimuli.
Case Studies
Several studies have explored the biological activity of C682-0485:
-
Anticancer Efficacy Study:
A study evaluated the effects of C682-0485 on various cancer cell lines (e.g., breast cancer and leukemia). The results indicated significant reductions in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent. -
Antimicrobial Activity Assessment:
In vitro tests demonstrated that C682-0485 exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its effectiveness compared to standard antibiotics. -
Mechanistic Insights:
Further mechanistic studies revealed that C682-0485 induces apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential therapeutic applications.
Comparative Analysis
To contextualize the biological activity of C682-0485, a comparison with similar compounds can be made:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 3-(benzenesulfonyl)-1-(phenylmethyl)-6-methoxyquinolin-4-one | Moderate | Low |
| 6-methoxyquinoline derivatives | High | Moderate |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Utilize ionic liquids (e.g., [bmim]BF₄) as reaction media to enhance cyclization efficiency, as demonstrated in analogous quinolin-4-one syntheses .
- Step 2 : Optimize temperature (e.g., 150°C) and reaction duration (e.g., 2.5 hours) to balance yield and purity. Prolonged heating may induce side reactions like sulfonyl group degradation.
- Step 3 : Implement PdCl₂(PPh₃)₂ or similar catalysts for cross-coupling reactions involving methoxy or chlorophenyl substituents, as seen in related quinoline syntheses .
- Validation : Characterize intermediates via TLC and HPLC to monitor reaction progression. Final purification via column chromatography (silica gel, EtOAc/hexane gradients) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., benzenesulfonyl and 4-chlorobenzyl groups). Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonyl-related deshielding effects .
- Infrared Spectroscopy (IR) : Confirm functional groups via peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (quinolone carbonyl) .
- X-ray Crystallography : Resolve crystallographic data to validate spatial arrangements, particularly for the dihydroquinolin-4-one core and substituent orientations .
Q. How can solubility and stability be assessed under experimental storage conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., chloroform) using gravimetric analysis. Note solubility limits for in vitro assays .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Focus on hydrolytic susceptibility of the sulfonyl group and oxidation of the methoxy moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
- Step 2 : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like impurity profiles or solvent effects .
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Estimate biodegradation potential and bioaccumulation factors using software like EPI Suite. Prioritize parameters like logP (predicted ~3.5) and persistence in soil/water compartments .
- Molecular Dynamics Simulations : Simulate interactions with environmental matrices (e.g., humic acids) to assess adsorption/leaching behavior .
- Validation : Compare predictions with experimental data from microcosm studies (e.g., OECD 307 guideline for soil degradation) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under photolytic conditions?
- Methodological Answer :
- Experimental Design : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents. Monitor degradation products via LC-MS/MS.
- Key Focus : Assess cleavage of the benzenesulfonyl group or methoxy demethylation, which may generate toxic byproducts (e.g., chlorophenols) .
- Advanced Tools : Use radical scavengers (e.g., tert-butanol) to identify ROS-mediated pathways. Isotopic labeling (e.g., ¹⁸O-H₂O) can trace oxygen incorporation during photolysis .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The sulfonyl group’s electron-withdrawing effect may enhance binding to kinase ATP pockets .
- Molecular Docking : Use crystal structures of homologous targets (e.g., CDK2 or MAP kinases) to model binding poses. Prioritize hydrogen bonds between the quinolone carbonyl and conserved lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
